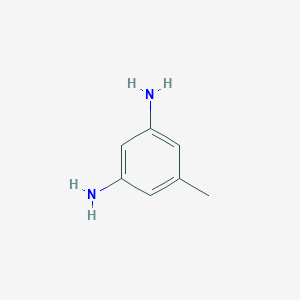
Madmeg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Madmeg, also known as methoxydihydromorphinan, is a synthetic opioid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to morphine but has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment.
Mécanisme D'action
Madmeg acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. However, unlike traditional opioids, Madmeg does not activate the receptor directly. Instead, it acts as a positive allosteric modulator, enhancing the receptor's response to endogenous opioids such as enkephalins and endorphins. This unique mechanism of action is thought to be responsible for Madmeg's analgesic and anti-addictive effects.
Effets Biochimiques Et Physiologiques
Madmeg has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in pain signaling. These effects are thought to be responsible for Madmeg's analgesic and anti-addictive properties.
Avantages Et Limitations Des Expériences En Laboratoire
Madmeg has several advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment. Additionally, it has been shown to have low abuse potential, making it a safer alternative to traditional opioids. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds. Additionally, more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are several potential future directions for research on Madmeg. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor. Additionally, more research is needed to fully understand its safety and efficacy, particularly in comparison to traditional opioids. Finally, there is potential for Madmeg to be used in combination with other compounds for pain management and addiction treatment, and further research is needed to explore these possibilities.
Méthodes De Synthèse
Madmeg can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reduction of thebaine, a natural alkaloid found in opium poppy, followed by methylation of the resulting compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Madmeg has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management. Additionally, it has been found to have anti-addictive effects, making it a potential treatment for opioid addiction.
Propriétés
Numéro CAS |
19229-53-9 |
|---|---|
Nom du produit |
Madmeg |
Formule moléculaire |
C13H23NO8 |
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1 |
Clé InChI |
SJNGMSJRKAEHPH-TYDLLCAUSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C |
SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
SMILES canonique |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Synonymes |
MADMEG methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside muramic acid methyl glycoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)